5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Overview
Description
5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a useful research compound. Its molecular formula is C14H13N3O5S and its molecular weight is 335.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.05759170 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Nitric Oxide Synthases
One significant application of related compounds is in the inhibition of nitric oxide synthases (NOS). Compounds structurally similar to "5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid" have been used as lead compounds for designing more potent inhibitors of NOS. These studies have led to the identification of certain 2-amino-5-azolylpentanoic acids as potent inhibitors against various NOS isoforms, highlighting the potential therapeutic applications of these compounds in diseases where NOS activity is a contributing factor (Ulhaq et al., 1998).
Luminescence Sensitization
Another research avenue is the use of thiophenyl-derivatized nitrobenzoic acid ligands, related to "this compound," as sensitizers for the luminescence of lanthanide ions such as Eu(III) and Tb(III). These studies focus on developing new materials for optical applications, where the specific ligand structures play a crucial role in the efficiency and characteristics of the luminescence (Viswanathan & Bettencourt-Dias, 2006).
Antibacterial Activity
Compounds containing the 1,3,4-thiadiazole moiety, similar to the core structure of "this compound," have been synthesized and evaluated for their antibacterial activity. These studies aim to identify new antibacterial agents with novel mechanisms of action, which is crucial in the fight against resistant bacterial strains (Hirao & Kato, 1971).
Corrosion Inhibition
Research has also explored the application of structurally related compounds in the inhibition of corrosion in metals, which is of significant industrial importance. For example, studies on the electrochemical behavior of similar compounds have shown potential in protecting materials like stainless steel from acidic corrosion, highlighting the diverse applicability of these chemical structures (Ehsani et al., 2014).
Properties
IUPAC Name |
5-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c18-12(5-2-6-13(19)20)16-14-15-11(8-23-14)9-3-1-4-10(7-9)17(21)22/h1,3-4,7-8H,2,5-6H2,(H,19,20)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDKJXMAZDFIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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